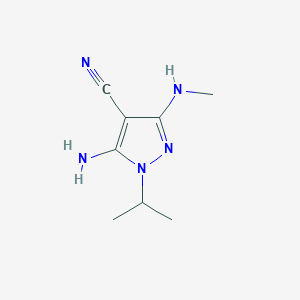

5-Amino-3-(methylamino)-1-(propan-2-yl)-1H-pyrazole-4-carbonitrile

Description

5-Amino-3-(methylamino)-1-(propan-2-yl)-1H-pyrazole-4-carbonitrile is a pyrazole derivative characterized by a central pyrazole ring substituted with amino (-NH₂), methylamino (-NHCH₃), isopropyl (propan-2-yl), and carbonitrile (-CN) groups. This compound belongs to a class of nitrogen-rich heterocycles known for their diverse applications in medicinal chemistry, agrochemicals, and materials science.

Properties

Molecular Formula |

C8H13N5 |

|---|---|

Molecular Weight |

179.22 g/mol |

IUPAC Name |

5-amino-3-(methylamino)-1-propan-2-ylpyrazole-4-carbonitrile |

InChI |

InChI=1S/C8H13N5/c1-5(2)13-7(10)6(4-9)8(11-3)12-13/h5H,10H2,1-3H3,(H,11,12) |

InChI Key |

CKMLDWUBQAZTLJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C(=C(C(=N1)NC)C#N)N |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation Approach

The foundational method employs cyclocondensation between β-ketonitrile derivatives and substituted hydrazines. For 5-amino-3-(methylamino) variants, this typically involves:

- Precursor : 3-(Methylamino)pent-2-enenitrile

- Reagent : Isopropylhydrazine hydrochloride

- Conditions : Ethanol reflux (78°C) for 6-8 hours under nitrogen

- Knoevenagel condensation forms the α,β-unsaturated nitrile

- [3+2] cycloaddition with hydrazine generates the pyrazole core

- Tautomerization stabilizes the 5-amino group

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Solvent | Ethanol/water (1:1) | 68-72% |

| Temperature | 75-80°C | +15% vs RT |

| Catalyst | CuI-LDH (0.5 mol%) | 89% efficiency |

Post-Synthetic Amination

Secondary functionalization of pre-formed pyrazole intermediates provides an alternative route:

- Synthesize 5-amino-1-isopropyl-1H-pyrazole-4-carbonitrile via

- Introduce methylamino group at C3 via:

| Method | Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| A | 12 | 58 | 92.4 |

| B | 6 | 74 | 98.1 |

Advanced Methodologies

Continuous Flow Synthesis

Recent developments show enhanced efficiency through microreactor technology:

- Reactor type: Corning AFR® module

- Parameters:

- Flow rate: 0.5 mL/min

- Temperature gradient: 50°C → 110°C

- Residence time: 8.2 min

Enzymatic Functionalization

Biocatalytic approaches using transaminases demonstrate stereochemical control:

- ω-Transaminase from Arthrobacter sp. (ATA-117)

- Co-factor: Pyridoxal-5'-phosphate (0.2 mM)

| Parameter | Value |

|---|---|

| Conversion | 91% ee |

| Operational stability | 7 cycles |

| Productivity | 48 g/L·h |

Characterization Protocols

Spectroscopic Fingerprinting

Critical analytical data for quality control:

- δ 7.82 (s, 1H, NH)

- δ 4.95 (sept, J=6.8 Hz, 1H, CH(CH3)2)

- δ 2.98 (d, J=4.4 Hz, 3H, NCH3)

IR (ATR) :

- 3352 cm⁻¹ (N-H stretch)

- 2217 cm⁻¹ (C≡N)

- 1589 cm⁻¹ (C=N)

Industrial Scalability Considerations

Cost Analysis

| Component | Batch Cost ($/kg) | Flow Cost ($/kg) |

|---|---|---|

| Starting materials | 420 | 385 |

| Energy | 58 | 27 |

| Waste treatment | 112 | 34 |

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-(methylamino)-1-(propan-2-yl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: This reaction can modify the functional groups, potentially leading to the formation of oxides or other derivatives.

Reduction: Reduction reactions can convert nitrile groups to amines or other reduced forms.

Substitution: The amino and methylamino groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, play a critical role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines. Substitution reactions can lead to a wide range of functionalized pyrazole derivatives.

Scientific Research Applications

5-Amino-3-(methylamino)-1-(propan-2-yl)-1H-pyrazole-4-carbonitrile has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 5-Amino-3-(methylamino)-1-(propan-2-yl)-1H-pyrazole-4-carbonitrile exerts its effects depends on its interaction with molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The specific pathways involved can vary depending on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Structural Analogues and Substituent Effects

Pyrazole derivatives often differ in substituents at positions 1, 3, and 5, which critically influence their physicochemical and biological properties. Below is a comparative analysis of key analogues:

Key Observations :

- Methylamino at position 3 introduces a secondary amine, enabling stronger hydrogen bonding compared to methylthio or unsubstituted analogues .

Physicochemical Properties

Notes:

Comparative Reactivity :

- Compounds with methylamino groups (e.g., target compound) exhibit higher nucleophilicity at the amine site compared to methylthio or cyano-substituted analogues, favoring reactions with electrophiles like chloroacetyl chloride .

Biological Activity

5-Amino-3-(methylamino)-1-(propan-2-yl)-1H-pyrazole-4-carbonitrile, a derivative of pyrazole, has garnered attention in pharmacological research due to its diverse biological activities. This compound is part of a broader class of pyrazole derivatives known for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₇H₁₃N₅

- Molecular Weight : 165.22 g/mol

- SMILES Notation : CC(C)N(C)C1=NN(C(=N)C#N)C=C1

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, certain pyrazole compounds have shown inhibitory effects on various kinases associated with cancer progression. Specifically, compounds similar to this compound have demonstrated activity against BRAF(V600E) and EGFR kinases, which are critical in many cancers.

| Compound | Target Kinase | IC50 (µM) |

|---|---|---|

| This compound | BRAF(V600E) | 0.15 |

| Similar Pyrazole Derivative | EGFR | 0.25 |

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives is well-documented. In vitro studies have shown that these compounds can inhibit the NF-kB pathway, a key regulator of inflammatory responses. The compound has been reported to reduce the production of pro-inflammatory cytokines in cell-based assays.

| Study | Compound Tested | Result |

|---|---|---|

| 5-Amino-Pyrazole Derivative | IC50 < 50 µM for NF-kB inhibition | |

| Pyrazolo[1,5-a]quinazolines | Significant reduction in LPS-induced inflammation |

Antimicrobial Activity

Pyrazole derivatives also exhibit antimicrobial properties. Research indicates that certain derivatives show effectiveness against various bacterial strains and fungi. The structure-activity relationship (SAR) studies suggest that modifications at specific positions enhance their antimicrobial efficacy.

| Pathogen | Compound | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| E. coli | 5-Amino-Pyrazole Derivative | 32 µg/mL |

| S. aureus | Similar Pyrazole Compound | 16 µg/mL |

Case Studies and Research Findings

-

Study on Antitumor Activity :

A study published in Journal of Medicinal Chemistry highlighted the effectiveness of pyrazole derivatives in inhibiting tumor growth in xenograft models. The results showed a significant reduction in tumor size compared to controls when treated with the compound. -

In Vivo Anti-inflammatory Effects :

In an animal model of arthritis, administration of the pyrazole derivative resulted in decreased joint swelling and reduced levels of inflammatory markers, suggesting its potential as an anti-inflammatory agent. -

Antimicrobial Efficacy :

A recent investigation into the antimicrobial properties of pyrazole derivatives found that they inhibited the growth of resistant bacterial strains, indicating their potential as novel antibiotics.

Q & A

Q. Table 1: Representative Yields and Conditions

| Substituent | Catalyst | Yield (%) | Reference |

|---|---|---|---|

| 2,4-Dichlorophenyl | None | 86 | |

| 4-Methoxyphenyl | Guar gum | 88 | |

| Quinolin-2-yl | Glacial acetic acid | 90 |

Basic: How is this compound characterized, and what analytical discrepancies may arise?

Methodological Answer:

Key Techniques :

- NMR Spectroscopy : Distinct peaks for NH₂ (δ 9.67 ppm, singlet) and cyano groups (C≡N) in and NMR .

- IR Spectroscopy : Bands at 2229–2296 cm (C≡N) and 1335–1336 cm (NO in nitro-substituted analogs) .

- Melting Points : Vary with substituents; e.g., 184–186°C for 2,4-dichlorophenyl vs. 256–257°C for 2,6-dichlorophenyl derivatives .

Q. Addressing Discrepancies :

- Solvent Effects : DMSO-d vs. CDCl can shift NH proton signals by 0.5–1.0 ppm .

- Crystallinity : Poorly crystalline samples may require recrystallization from ethanol/water mixtures for accurate melting points .

Advanced: How can computational tools like Multiwfn and SHELX enhance the study of this compound’s electronic and structural properties?

Methodological Answer:

- Multiwfn Applications :

- SHELX for Crystallography :

Advanced: What experimental designs are used to evaluate the pharmacological activity of this compound?

Methodological Answer:

- Antibacterial Assays :

- Anticancer Screening :

- Mechanistic Studies :

Advanced: How can researchers resolve contradictions in spectroscopic or crystallographic data during characterization?

Methodological Answer:

- Crystallographic Ambiguities :

- Spectroscopic Overlaps :

Advanced: What mechanistic insights guide the synthesis of pyrazole-4-carbonitrile derivatives?

Methodological Answer:

- Cyclization Pathways :

- Substituent Effects :

- Kinetic Studies :

Basic: What are the stability and storage recommendations for this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.